1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O2/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-20-6-9(4-19-20)21(22)23/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRRNCXJMETSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of the key intermediate, 2,4-bis(trifluoromethyl)benzyl bromide. This intermediate can be synthesized through the bromination of 2,4-bis(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) under radical conditions . The subsequent step involves the nucleophilic substitution reaction between 2,4-bis(trifluoromethyl)benzyl bromide and 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function . The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and improving its overall binding affinity .
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl Substitution
- 1-(3,5-Bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole (CAS 1240572-16-0): This positional isomer substitutes -CF₃ groups at the 3- and 5-positions of the benzyl ring instead of 2- and 4-. Both compounds share the molecular formula C₁₂H₇F₆N₃O₂ and a molecular weight of 339.19 g/mol. However, the altered substituent positions likely affect steric interactions and electronic distribution.
Fluorine-Substituted Derivatives
- 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole (CAS 1373128-29-0):
This analog replaces one -CF₃ group at the 2-position with a fluorine atom while retaining a -CF₃ group at the 6-position. The fluorine atom introduces electronegativity but reduces lipophilicity compared to -CF₃. This modification may alter solubility and bioavailability, though specific data are unavailable .
Heterocyclic Core Variants
- Indazole Derivatives (e.g., 2-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide): Replacing pyrazole with indazole introduces an additional fused benzene ring, increasing molecular rigidity.
Selenium-Containing Analog
- Selenium’s polarizability may enhance interactions with nucleophilic residues in enzymes, but its toxicity profile requires careful evaluation .
Structural and Functional Data Table
Biological Activity
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, incorporating data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H8F6N2O2
- Molecular Weight : 320.20 g/mol
- CAS Number : Not specified in the available literature but can be derived from its components.
This compound features a pyrazole ring substituted with a nitro group and a bis(trifluoromethyl)benzyl moiety, contributing to its unique properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
One study reported that derivatives similar to this compound exhibited significant antiproliferative effects in vitro against these cancer types . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 5.4 | Apoptosis induction |
| HepG2 (Liver) | 7.8 | Cell cycle arrest |
| A549 (Lung) | 6.3 | Inhibition of proliferation |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. A study demonstrated that compounds with a similar structure showed significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses. The compound's ability to reduce edema in animal models further supports its potential therapeutic use in inflammatory diseases .
| Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced edema | 45% reduction | Sivaramakarthikeyan et al. |
| COX-2 Inhibition | IC50 = 44.81 µg/mL | Nayak et al. |
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives may possess antimicrobial properties. Compounds similar to this compound have been evaluated against various bacterial strains, showing promising results in inhibiting growth .
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and tested their effects on breast cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, a derivative was shown to reduce paw swelling significantly compared to controls and was comparable to traditional anti-inflammatory drugs like diclofenac .
Q & A
Q. What are the optimal synthetic conditions and purification methods for 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole?
The compound is synthesized via nucleophilic substitution using 4-nitro-1H-pyrazole and 2,4-bis(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction mixture is stirred at room temperature, followed by purification via flash column chromatography (15% ethyl acetate/hexanes), yielding 72% as a white solid. Key factors include stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent side reactions .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. In ¹H NMR (CDCl₃), key signals include δ 8.52 (s, 1H, pyrazole-H), 8.09 (s, 1H), and 7.74–7.58 (m, aromatic protons from the benzyl group). LCMS confirms molecular weight (m/z 492 [MH⁺]). Elemental analysis and high-resolution mass spectrometry (HRMS) are recommended for additional validation .
Q. How should researchers handle storage and stability concerns for this compound?
Store in a dry, ventilated environment within a tightly sealed container. Avoid exposure to light, heat (>25°C), and moisture. Stability tests under accelerated conditions (40°C/75% RH) are advised for long-term storage protocols .
Advanced Research Questions
Q. What role does this compound play in modulating biological pathways, such as the unfolded protein response (UPR)?
It serves as a key intermediate in synthesizing Ceapin-A7, a selective inhibitor of the ATF6α branch of the UPR. The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C in methanol), enabling subsequent coupling to bioactive moieties. This highlights its utility in targeting endoplasmic reticulum stress-related diseases .
Q. How can researchers optimize catalytic hydrogenation to reduce the nitro group to an amine without side reactions?
Use 10% Pd/C under 1 atm H₂ in methanol at room temperature. Monitor reaction progress via TLC or LCMS. Post-reduction, filter the catalyst and concentrate under reduced pressure. Yield improvements (>90%) require strict control of moisture and catalyst activation .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the trifluoromethyl and nitro groups. Studies on analogous pyrazole derivatives reveal that electron-withdrawing groups stabilize the aromatic ring, influencing reactivity in cross-coupling reactions .
Q. How can regioselectivity challenges during benzylation be addressed?
The 4-nitro group on pyrazole directs benzylation to the N1 position due to steric and electronic effects. Alternative directing groups (e.g., methyl or amino) may require adjusted conditions. Computational modeling (DFT) can predict regiochemical outcomes .
Q. What strategies mitigate solubility issues in polar solvents for this compound?
The trifluoromethyl groups confer hydrophobicity. Use polar aprotic solvents (DMF, DMSO) for reactions. For biological assays, employ co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous solubility .
Q. How can cross-coupling reactions be employed to functionalize this compound further?
Suzuki-Miyaura coupling with aryl boronic acids or Sonogashira coupling with terminal alkynes can introduce diverse substituents. Pre-functionalization via bromination (e.g., NBS) may be required. Monitor reaction progress using HPLC to avoid over-functionalization .
Q. What analytical methods identify and quantify byproducts during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection and LCMS are essential. For example, unreacted starting materials or di-benzylated byproducts can be resolved using a C18 column (acetonitrile/water gradient). Quantify impurities against calibrated standards .
Data Contradiction and Troubleshooting
Q. How should discrepancies in reported synthetic yields be resolved?
Variability in yields (e.g., 72% vs. lower literature values) may stem from differences in purification techniques or reagent purity. Replicate conditions with freshly distilled DMF and recrystallized benzyl bromide. Optimize column chromatography gradients to improve recovery .
Q. What steps address low conversion rates in catalytic hydrogenation?
Ensure catalyst activation (pre-reduction under H₂ flow) and degas solvents thoroughly. Alternative catalysts (e.g., Raney Ni) or elevated pressures (5–10 atm H₂) may enhance efficiency. Monitor pH to prevent amine protonation, which can inhibit reactivity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
